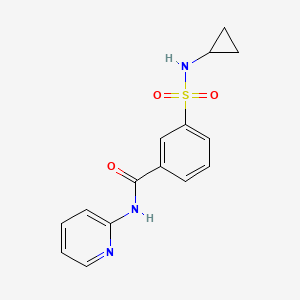![molecular formula C19H28N4O B12198498 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12198498.png)
3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of triazino-benzimidazoles This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a triazino-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a diol precursor under acidic conditions.
Construction of the Triazino-Benzimidazole Core: This step involves the condensation of an appropriate benzimidazole derivative with a triazine precursor under basic conditions.
Coupling of the Tetrahydrofuran Ring with the Triazino-Benzimidazole Core: The final step involves the coupling of the tetrahydrofuran ring with the triazino-benzimidazole core using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a tetrahydrofuran ring and a triazino-benzimidazole core. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N4O |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-(3-methylbutyl)-1-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H28N4O/c1-15(2)9-10-21-13-22(12-16-6-5-11-24-16)19-20-17-7-3-4-8-18(17)23(19)14-21/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3 |
InChI Key |
WETKMYGQQYLXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CN(C2=NC3=CC=CC=C3N2C1)CC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B12198417.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12198420.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12198426.png)
![(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B12198429.png)
![N-(2-hydroxy-2-phenylethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12198432.png)
![N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B12198440.png)
![4-amino-2-(morpholin-4-yl)-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12198442.png)
![3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B12198450.png)
![2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol](/img/new.no-structure.jpg)
![N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12198469.png)
![2-{[1-(Methylethyl)benzimidazol-2-ylthio]methyl}quinazolin-4-ol](/img/structure/B12198487.png)
![dibutyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B12198490.png)

